An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, established synthesis and purification protocols, detailed spectroscopic characterization, and its reactivity. Furthermore, this guide will explore its current and potential applications, particularly its role as a versatile building block in the development of novel therapeutic agents, such as kinase inhibitors.[1] Safety protocols and handling procedures are also discussed. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction and Strategic Importance
2-(4-Nitro-1H-pyrazol-3-yl)pyridine belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[2][3][4] Pyrazoles are a cornerstone in drug development due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The title compound uniquely combines the functionalities of a pyridine ring and a 4-nitropyrazole moiety. The pyridine ring is a common feature in many pharmaceuticals, influencing solubility and bioavailability, while the 4-nitropyrazole core provides a reactive handle for further chemical modifications and contributes to the molecule's electronic properties.[1][5] This strategic combination makes 2-(4-Nitro-1H-pyrazol-3-yl)pyridine a valuable intermediate for creating diverse molecular libraries aimed at discovering new bioactive molecules.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in research and synthesis.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-nitro-1H-pyrazol-3-yl)pyridine | ChemScene[6] |
| CAS Number | 192711-20-9 | ChemScene, MySkinRecipes[1][6] |
| Molecular Formula | C₈H₆N₄O₂ | ChemScene, MySkinRecipes[1][6] |
| Molecular Weight | 190.16 g/mol | ChemScene, MySkinRecipes[1][6] |
| SMILES | O=[O-] | ChemScene[6] |
| Appearance | Yellow to orange crystals or powder (predicted for 4-nitropyrazole) | Chemical Supplier Data[7] |
| Boiling Point | 433.0 ± 30.0 °C (Predicted) | MySkinRecipes[1] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[1] |
| Topological Polar Surface Area (TPSA) | 84.71 Ų | ChemScene[6] |
| LogP | 1.3799 | ChemScene[6] |
| Hydrogen Bond Acceptors | 4 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[2][4] While specific, detailed synthesis procedures for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine are not extensively published in peer-reviewed journals, a general and plausible synthetic strategy involves the nitration of a precursor molecule, 2-(1H-pyrazol-3-yl)pyridine.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole-pyridine core, followed by regioselective nitration. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Caption: General synthetic workflow for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for pyrazole nitration.[8] Caution: Nitration reactions are highly exothermic and require strict temperature control and appropriate safety precautions.
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Reaction Setup: To a cooled (0 °C) solution of 2-(1H-pyrazol-3-yl)pyridine (1 eq) in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Reaction Execution: Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.
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Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[8]
Spectroscopic Characterization
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¹H NMR: The spectrum would show characteristic signals for the pyridine and pyrazole protons. The pyrazole C-H proton signal would likely be a singlet at a downfield chemical shift due to the electronic effects of the adjacent rings and the nitro group. The pyridine protons would appear as a set of multiplets in the aromatic region. The N-H proton of the pyrazole ring would appear as a broad singlet.
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¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the molecular formula C₈H₆N₄O₂. The carbon atom attached to the nitro group (C4 of the pyrazole) would be significantly deshielded.
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FT-IR: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at an m/z of approximately 190.05, consistent with the molecular weight of 190.16 g/mol .[6][9]
Chemical Reactivity and Derivatization
The reactivity of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is dictated by its three key structural components: the acidic pyrazole N-H, the electron-deficient pyridine ring, and the versatile nitro group.
Caption: Key reactivity pathways for chemical derivatization.
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N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions to introduce various substituents.
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Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amino group (NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amine is a versatile intermediate for constructing more complex molecules, such as amides, sulfonamides, or for building fused ring systems.
-
C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H functionalization of pyrazole rings.[10] The C5-H of the pyrazole ring in this molecule could be a target for such reactions, allowing for the introduction of aryl or other groups.[10]
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Coordination Chemistry: The nitrogen atoms in both the pyrazole and pyridine rings can act as ligands, coordinating with metal ions. This property is relevant for applications in materials science, such as the development of fluorescent probes or catalysts.[1][11]
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-(4-Nitro-1H-pyrazol-3-yl)pyridine make it a highly valuable scaffold in several areas of research.
Kinase Inhibitors for Cancer Therapy
A primary application of this compound is as an intermediate in the synthesis of kinase inhibitors for cancer treatment.[1] Many FDA-approved kinase inhibitors feature pyrazole or pyridine cores. The general structure of this molecule provides a framework that can be elaborated to target the ATP-binding site of various kinases.
The synthetic utility lies in the conversion of the nitro group to an amine. This amine can then be functionalized to introduce side chains that interact with specific amino acid residues in the kinase active site, thereby achieving potency and selectivity.
Caption: Workflow for developing kinase inhibitors from the title compound.
Agrochemicals
The pyrazole scaffold is also prominent in the agrochemical industry.[1] This compound can serve as a building block for creating novel pesticides and herbicides. The specific biological targets in pests or weeds can be engaged by derivatives synthesized from this versatile intermediate.[1]
Materials Science
Due to its ability to coordinate with metal ions, derivatives of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine are being explored in materials science.[1][11] Potential applications include the development of fluorescent probes for metal ion detection and the creation of novel sensor materials.[1]
Safety and Handling
As with any nitroaromatic compound, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and ignition sources. It is often stored under an inert atmosphere like nitrogen to ensure stability.[6]
-
Toxicity: While specific toxicity data is not widely available, related nitropyrazole compounds can be energetic and potentially explosive under heat or shock.[7] It should be treated as a hazardous material.
Conclusion
2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant synthetic potential. Its unique combination of a pyridine ring and a functionalizable nitropyrazole core makes it a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.
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